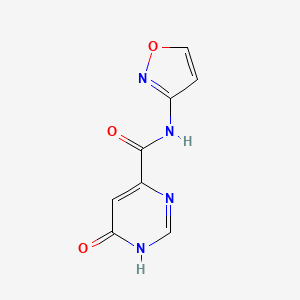

6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

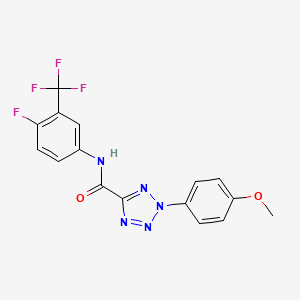

“6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide” is a compound that contains an isoxazole ring and a pyrimidine ring . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

Isoxazoles can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis

The molecular structure of “6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide” includes an isoxazole ring and a pyrimidine ring . The isoxazole ring is a five-membered unsaturated heterocyclic compound with an oxygen atom bonded to a nitrogen atom . The pyrimidine ring is a six-membered aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 .Aplicaciones Científicas De Investigación

Inhibition of Dihydroorotate Dehydrogenase

Research has explored the inhibitory effects of isoxazol derivatives, like leflunomide and its metabolites, on dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis of pyrimidines. This enzyme is critical for the proliferation of cells, including immune cells, which makes inhibitors of interest for immunosuppressive and antiproliferative therapies. Though the study did not specifically mention 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide, the investigation into similar isoxazol derivatives highlights a potential application in developing new therapeutic agents targeting autoimmune diseases or organ transplant rejection (Knecht & Löffler, 1998).

Antimicrobial and Antiproliferative Activities

Isoxazoline derivatives, as well as pyrimidine and thiazolo[3,2-a]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit promising antimicrobial properties against several microbes, indicating that structural analogs like 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide could be explored for their antimicrobial potential. Additionally, the synthesis of pyrimidine derivatives has shown some compounds to possess antiproliferative activities, suggesting possible applications in cancer research (Merja et al., 2004); (Sayed et al., 2006).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives from β-enaminoketoesters, has been reported. These methods provide routes to a wide range of heterocyclic compounds with potential applications in drug development and organic chemistry. While the focus was not on 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide specifically, the research underscores the versatility of isoxazole and pyrimidine chemistries in synthesizing bioactive molecules (Veronese et al., 1997).

Direcciones Futuras

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Propiedades

IUPAC Name |

N-(1,2-oxazol-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-7-3-5(9-4-10-7)8(14)11-6-1-2-15-12-6/h1-4H,(H,9,10,13)(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJBXAXPSRMGMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2649327.png)

![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2649328.png)

![4-[[Cyclopropyl(prop-2-enoyl)amino]methyl]-N-methylbenzamide](/img/structure/B2649329.png)

![2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2649331.png)

![N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2649333.png)

![1-Methyl-4-[[2-[(5-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2649334.png)

![5-(Butylsulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2649338.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2649346.png)

![Tert-butyl (3S)-3-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2649347.png)